4-Chloro-2-nitro-DL-phénylalanine

Vue d'ensemble

Description

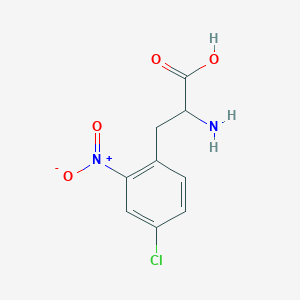

4-Chloro-2-nitro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is characterized by the presence of a chloro group at the fourth position and a nitro group at the second position on the phenyl ring of phenylalanine. It is typically found as a white to yellow solid and is used in various scientific research applications .

Applications De Recherche Scientifique

4-Chloro-2-nitro-DL-phenylalanine is used in a wide range of scientific research applications:

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-2-nitro-DL-phenylalanine is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme in the biosynthesis of serotonin, also known as 5-hydroxytryptamine (5-HT) .

Mode of Action

4-Chloro-2-nitro-DL-phenylalanine acts as an inhibitor of TPH . By inhibiting this enzyme, it interferes with the synthesis of serotonin . This compound is selective and its inhibitory effect on TPH is irreversible .

Biochemical Pathways

The inhibition of TPH by 4-Chloro-2-nitro-DL-phenylalanine disrupts the serotonin synthesis pathway . This leads to a decrease in the levels of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions .

Result of Action

The inhibition of serotonin synthesis by 4-Chloro-2-nitro-DL-phenylalanine can lead to a variety of molecular and cellular effects. For instance, it has been shown to improve inflammation of lung tissue and remodeling of the pulmonary artery . It can also reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .

Méthodes De Préparation

The synthesis of 4-Chloro-2-nitro-DL-phenylalanine involves several steps. One common method includes the nitration of 4-chlorophenylalanine. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve high purity levels .

Analyse Des Réactions Chimiques

4-Chloro-2-nitro-DL-phenylalanine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxy-2-nitro-DL-phenylalanine.

Comparaison Avec Des Composés Similaires

4-Chloro-2-nitro-DL-phenylalanine can be compared with other similar compounds, such as:

4-Chloro-DL-phenylalanine: This compound lacks the nitro group and is primarily used as an inhibitor of tryptophan hydroxylase.

4-Nitro-DL-phenylalanine: This compound lacks the chloro group and is used as an internal standard in analytical chemistry.

2-Nitro-DL-phenylalanine: This compound has the nitro group at the second position but lacks the chloro group and is used in various biochemical studies.

The presence of both chloro and nitro groups in 4-Chloro-2-nitro-DL-phenylalanine makes it unique and provides distinct chemical and biological properties compared to its analogs .

Activité Biologique

4-Chloro-2-nitro-DL-phenylalanine, commonly referred to as PCPA (Phenylalanine-2-nitro-4-chloro), is a compound recognized for its significant biological activities, particularly as an inhibitor of tryptophan hydroxylase (Tph), the rate-limiting enzyme in serotonin biosynthesis. This article explores the biological activity of PCPA, focusing on its pharmacological effects, mechanisms of action, and implications in various studies.

PCPA functions primarily as a selective and irreversible inhibitor of tryptophan hydroxylase. By inhibiting Tph, PCPA effectively reduces endogenous serotonin levels, which has been linked to various physiological and pathological processes.

Key Mechanisms:

- Inhibition of Serotonin Production : PCPA decreases serotonin synthesis by targeting Tph, leading to lowered serotonin transporter (SERT) expression and subsequent modulation of serotonin signaling pathways .

- Anti-inflammatory Effects : PCPA has shown potential in attenuating inflammatory responses by suppressing the expression of matrix metalloproteinases (MMPs) and inflammatory cytokines such as IL-1β and TNF-α .

Biological Activity in Animal Studies

Research indicates that PCPA exhibits protective effects against pulmonary arterial hypertension (PAH) induced by monocrotaline (MCT) in rat models.

Study Overview:

- Model : Sprague-Dawley rats were injected with MCT (60 mg/kg) to induce PAH.

- Treatment : PCPA was administered at doses of 50 or 100 mg/kg/day.

- Findings :

Data Table: Summary of Biological Effects

Case Studies

Several studies have highlighted the therapeutic potential of PCPA beyond its initial characterization:

- Pulmonary Hypertension Study :

- Inflammation Modulation Study :

Propriétés

IUPAC Name |

2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMRKQAHHCMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.